

# Glycyrrhizin's Antiviral Efficacy: A Comparative Analysis Against Diverse Viral Strains

Author: BenchChem Technical Support Team. Date: December 2025

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A comprehensive review of existing literature reveals that **glycyrrhizin**, a major active component of licorice root, demonstrates broad-spectrum antiviral activity against a range of clinically relevant viruses. This comparative guide synthesizes key findings on its efficacy, mechanisms of action, and the experimental basis for these observations, offering valuable insights for researchers, scientists, and drug development professionals.

**Glycyrrhizin** has been shown to inhibit the replication of several viruses, including Influenza A virus, Herpes Simplex Virus (HSV), Human Immunodeficiency Virus (HIV), and Severe Acute Respiratory Syndrome Coronavirus 2 (SARS-CoV-2).[1][2][3] Its antiviral mechanisms are multifaceted, encompassing the inhibition of viral entry, replication, and gene expression, as well as the modulation of host immune responses.[1][3][4][5]

# **Comparative Antiviral Activity of Glycyrrhizin**

The antiviral efficacy of **glycyrrhizin** varies across different viral strains and experimental conditions. The following table summarizes the 50% inhibitory concentration (IC50) and 50% effective concentration (EC50) values reported in various in vitro studies.



Virus Strain	Cell Line	Assay Method	IC50 / EC50	Reference
Herpes Simplex Virus-1 (HSV-1)	Vero	Plaque Reduction	0.5 mM	(Hirabayashi et al., 1991)[1][2]
Human Immunodeficienc y Virus (HIV)	MT-4	Plaque Formation	0.15 mM (50% inhibitory dose)	(Ito et al., 1988) [1][2][6]
Influenza A Virus (H5N1)	A549	Cytopathic Effect (CPE)	200 μg/ml (significantly reduced CPE)	(Michaelis et al., 2011)[1][2]
SARS-CoV-2	Vero E6	Plaque Formation	0.5 mg/mL (complete inhibition, combined pre- and post-entry)	(van de Sand et al., 2021)[7]
SARS-CoV-2	Vero E6	Endpoint Dilution	EC50 determined via linear regression	(van de Sand et al., 2021)[7]
Hepatitis C Virus (HCV)	Hepatocytes	HCV Titre Reduction	7 ± 1 μg/ml (50% decrease)	(Ashfaq et al., 2011)[2][8]

### **Mechanisms of Antiviral Action**

**Glycyrrhizin**'s antiviral activity is attributed to a variety of mechanisms that often target different stages of the viral life cycle.

Influenza A Virus: Studies suggest that **glycyrrhizin**'s primary mechanism against the influenza A virus involves inhibiting the virus's uptake into host cells.[9] It appears to interact with the cell membrane, leading to reduced endocytotic activity.[9] Furthermore, **glycyrrhizin** can antagonize the binding of the High Mobility Group Box 1 (HMGB1) protein with the influenza virus nucleoprotein, which in turn reduces the activity of the viral polymerase and inhibits replication.[1][2]







Herpes Simplex Virus (HSV): For HSV, **glycyrrhizin** has been shown to directly inactivate virus particles, an effect that has been described as irreversible.[1][8] It also inhibits viral replication in vitro and can reduce the adhesion between endothelial cells and polymorphonuclear leukocytes, which is relevant in the context of HSV infection-related inflammation.[1][10]

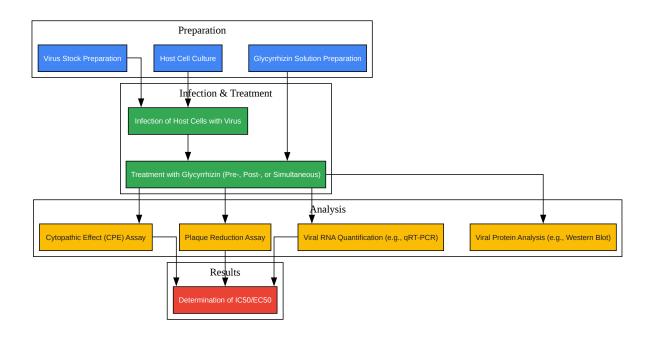
Human Immunodeficiency Virus (HIV): **Glycyrrhizin** inhibits HIV replication in a dose-dependent manner.[1][2] Its mechanisms include interfering with virus adsorption into cells and potentially reducing the activity of protein kinase C.[10] **Glycyrrhizin** can also induce the production of chemokines that compete with HIV for binding to chemokine receptors, thereby inhibiting viral entry into host cells.[1][2]

SARS-CoV-2: Research indicates that **glycyrrhizin** can potently inhibit SARS-CoV-2 replication.[7][11] One of the key mechanisms identified is the inhibition of the viral main protease (Mpro), which is essential for viral replication.[7][11][12][13] Additionally, **glycyrrhizin** has been shown to interact with the viral spike (S) protein with high affinity, blocking its binding to host cells and thereby impeding viral attachment and entry.[14]

### **Experimental Methodologies**

The findings presented in this guide are based on a variety of in vitro experimental protocols. A generalized workflow for assessing the antiviral activity of **glycyrrhizin** is outlined below.





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Caption: Generalized workflow for in vitro antiviral efficacy testing of glycyrrhizin.

A common experimental approach involves the following steps:

- Cell Culture: A suitable host cell line (e.g., Vero E6 for SARS-CoV-2, A549 for influenza) is cultured.
- Virus Propagation: The virus of interest is propagated to create a stock with a known titer.
- Infection and Treatment: Host cells are infected with the virus at a specific multiplicity of infection (MOI). Glycyrrhizin is added at various concentrations before, during, or after



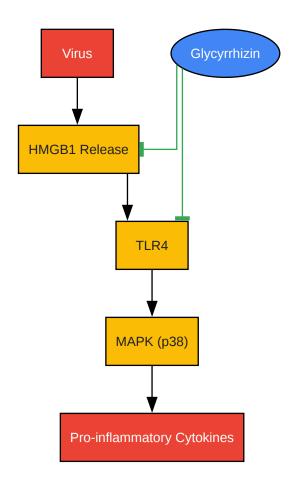
infection to assess its effect on different stages of the viral life cycle.

- Quantification of Antiviral Effect: The inhibitory effect of glycyrrhizin is measured using various assays, such as:
  - Plaque Reduction Assay: To determine the reduction in the number of viral plaques.
  - Cytopathic Effect (CPE) Inhibition Assay: To observe the inhibition of virus-induced cell damage.
  - Quantitative Real-Time PCR (qRT-PCR): To quantify the reduction in viral RNA levels.
- Data Analysis: The results are used to calculate key parameters like the IC50 or EC50 values.

### **Signaling Pathway Interactions**

**Glycyrrhizin**'s antiviral effects are also linked to its ability to modulate host cell signaling pathways. For instance, in the context of some viral infections, it has been shown to interfere with inflammatory pathways.





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Caption: Glycyrrhizin's inhibition of the HMGB1/TLR4 signaling pathway.

One notable pathway is the HMGB1/TLR4 signaling cascade. Certain viruses can induce the release of HMGB1, which then activates Toll-like receptor 4 (TLR4), leading to the activation of downstream pathways like MAPK p38 and the subsequent production of pro-inflammatory cytokines. **Glycyrrhizin** has been found to inhibit this pathway, thereby reducing inflammation associated with the viral infection.[1]

In conclusion, **glycyrrhizin** presents a compelling case as a broad-spectrum antiviral agent. Its multifaceted mechanisms of action against a variety of viruses, coupled with its ability to modulate host immune responses, underscore its potential for further investigation in the development of novel antiviral therapies. The data compiled in this guide provides a solid foundation for researchers to build upon in their exploration of this promising natural compound.



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- To cite this document: BenchChem. [Glycyrrhizin's Antiviral Efficacy: A Comparative Analysis Against Diverse Viral Strains]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15608775#comparative-study-of-glycyrrhizin-s-antiviral-efficacy-against-different-viral-strains]



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